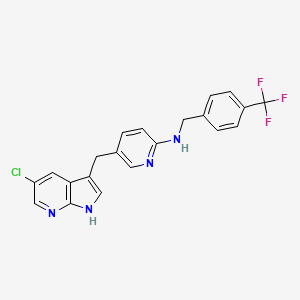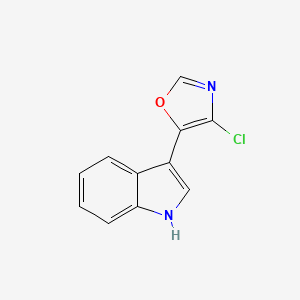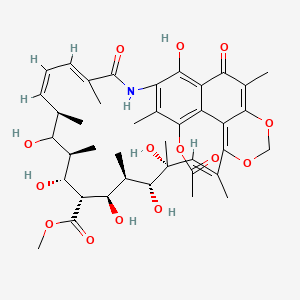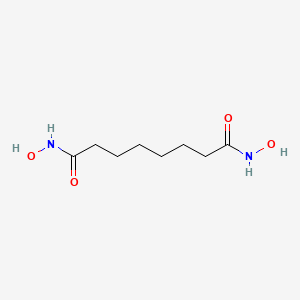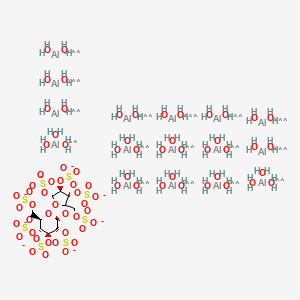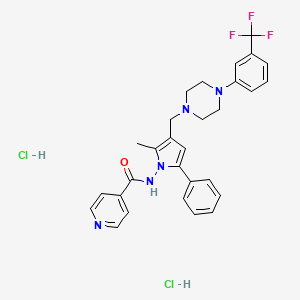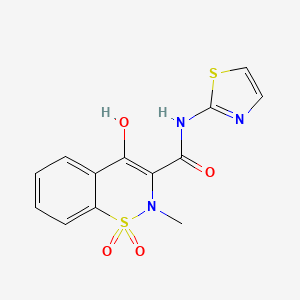![molecular formula C21H24ClN B611113 3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride CAS No. 34061-34-2](/img/structure/B611113.png)
3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taclamine hydrochloride is a biochemical with minor sedative properties.
Scientific Research Applications
Synthesis and Structural Analysis :
- Sacks et al. (1985) synthesized 11-Azapentacyclo[6.2.1.0^3,8.0^9,22.0^16,21]docosa-9,11,13(22),16,18,20-hexaene's derivatives and examined their antiviral activities, finding no significant effects against influenza and herpes simplex viruses (Sacks, Scheffer, Teh, & Tse, 1985).
- Kılıç and Gündüz (1986) discussed the synthesis of similar macrocyclic compounds and their complexes with barium and magnesium, offering insights into the structural aspects of these compounds (Kılıç & Gündüz, 1986).
Chemical Properties and Reactions :
- Barlow et al. (1994) described the crystal structure of a related compound, highlighting its unique shape and potential for π interactions in molecular assemblies (Barlow, Pritchard, Sibous, & Tipping, 1994).
- Nisar et al. (2010) focused on the stereochemistry and NMR data of cyclopeptide alkaloids, including a compound structurally related to 3-Azapentacyclo docosa-hexaene, aiding in the understanding of its molecular behavior (Nisar et al., 2010).
Potential Applications in Coordination Chemistry :
- Seki, Miyake, and Kojima (1996) synthesized novel optically active dinuclear copper(II) complexes using structurally similar macrocycles, suggesting potential applications in coordination chemistry and materials science (Seki, Miyake, & Kojima, 1996).
Biological and Pharmaceutical Research :
- Chandra and Agrawal (2014) explored the antifungal capacities of lanthanoid complexes derived from a hexadentate macrocyclic ligand similar to 3-Azapentacyclo docosa-hexaene, offering insights into potential biomedical applications (Chandra & Agrawal, 2014).
properties
CAS RN |
34061-34-2 |
|---|---|
Molecular Formula |
C21H24ClN |
Molecular Weight |
325.88 |
IUPAC Name |
3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride |
InChI |
InChI=1S/C21H23N.ClH/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18;/h1-2,5-9,19-20H,3-4,10-14H2;1H |
InChI Key |
LOSFVNFVCCXCEN-FKLPMGAJSA-N |
SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AY 22214, AY-22,214; Taclamine HCl, Taclamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
